molecular formula C7H5BrN4 B1339966 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole CAS No. 65697-41-8

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

Cat. No. B1339966
CAS RN: 65697-41-8
M. Wt: 225.05 g/mol
InChI Key: CRCFDMMRNPZPJY-UHFFFAOYSA-N
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Description

The compound "1-(3-bromophenyl)-1H-1,2,3,4-tetrazole" is a derivative of tetrazole, a class of heterocyclic compounds featuring a five-membered ring with four nitrogen atoms. The presence of the bromophenyl group suggests potential for various chemical reactions and applications in medicinal chemistry due to the reactivity of the bromine atom.

Synthesis Analysis

The synthesis of related tetrazole compounds has been explored in several studies. For instance, 1-bromo-5-phenyltetrazole was synthesized from benzonitrile, bromine, and sodium azide through cyclization and bromination processes, with optimization of reaction conditions such as molar ratios, catalysts, temperature, and time to achieve high yields . Similarly, other tetrazole derivatives have been synthesized through reactions involving hydrazine, nitrous acid, and electrophilic reagents, indicating the versatility of tetrazole chemistry .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be complex and diverse. For example, the molecular and crystal structures of a methoxyphenyl tetrazole thione and its cadmium complex were studied using X-ray diffraction, revealing nonplanar configurations and coordination modes involving nitrogen and sulfur atoms . These findings suggest that the molecular structure of "1-(3-bromophenyl)-1H-1,2,3,4-tetrazole" would also be of interest for structural analysis, potentially involving interactions with metal ions or other ligands.

Chemical Reactions Analysis

Tetrazole compounds are known to participate in various chemical reactions. The presence of a bromophenyl group in "1-(3-bromophenyl)-1H-1,2,3,4-tetrazole" could facilitate electrophilic aromatic substitution reactions, as bromine is a good leaving group. This reactivity is demonstrated in the synthesis of 5-aryl-1-(4-bromophenyl)-1,2,4-triazolo[4,3-d]tetrazoles, where solvolysis and cycloaddition reactions were employed . Additionally, the synthesis of imidazole derivatives from bromoaniline precursors indicates the potential for "1-(3-bromophenyl)-1H-1,2,3,4-tetrazole" to undergo similar transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-(3-bromophenyl)-1H-1,2,3,4-tetrazole" are not detailed in the provided papers, the properties of similar compounds can offer insights. Tetrazoles are generally characterized by high nitrogen content, which can confer high energy density and potential applications in materials science. The bromophenyl group could also influence the compound's boiling point, solubility, and density. The reactivity of the bromine atom could make the compound a useful intermediate in organic synthesis, as seen in the synthesis of antihypertensive and antitumor agents .

Scientific Research Applications

Chemical Synthesis and Reactions

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole serves as a crucial intermediate in the synthesis of complex heterocyclic systems. For example, it can be synthesized through reactions involving o-bromophenyl isocyanide and amines under specific catalytic conditions, leading to the formation of 1-substituted benzimidazoles. These reactions showcase the versatility of bromophenyl tetrazoles in synthesizing benzimidazole derivatives, which are of interest in pharmaceutical research (Lygin & Meijere, 2009).

Structural and Thermal Analysis

The structural and thermal properties of phenyl tetrazoles have been extensively studied, providing insights into their stability and decomposition pathways. Crystallographic studies reveal the interactions within solvated complexes of bisimidazole derivatives, including those structurally related to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Such analyses are critical for understanding the molecular arrangements that contribute to the physical properties of these compounds (Felsmann et al., 2012).

Applications in Catalysis

Tetrazole derivatives, including those related to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, find applications as ligands in catalysis, demonstrating the role of tetrazoles in enhancing the efficiency of chemical reactions. For instance, 1-(2-iodophenyl)-1H-tetrazole has been employed as a ligand in the Pd(II) catalyzed Heck reaction, indicating the potential of bromophenyl tetrazoles in similar catalytic processes (Gupta et al., 2004).

Phytocidal Activity

Certain 1-substituted 1H-1,2,3,4-tetrazole compounds have demonstrated strong phytocidal activity. This suggests the potential of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole and its derivatives in agricultural chemistry, where they could serve as lead compounds for the development of new herbicides or plant growth regulators (Su et al., 2006).

Magnetic and Photophysical Properties

Studies on coordination polymers derived from tetrazole ligands, including those related to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, highlight their luminescence and magnetic behaviors. These properties are crucial for the development of materials with potential applications in sensing, imaging, and information storage (Sun et al., 2013).

properties

IUPAC Name

1-(3-bromophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCFDMMRNPZPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559693
Record name 1-(3-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

CAS RN

65697-41-8
Record name 1-(3-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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